3,4-Dibromo-2-hydroxybenzaldehyde

Description

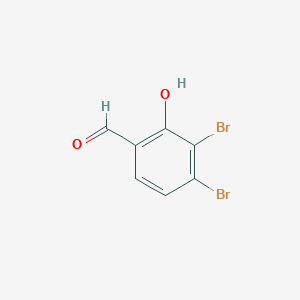

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWSSRGQVCZDQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)O)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for the Direct Synthesis of 3,4-Dibromo-2-hydroxybenzaldehyde

The direct synthesis of this target molecule is primarily governed by the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene (B151609) ring play a critical role.

The preparation of brominated hydroxybenzaldehydes is often achieved through electrophilic aromatic bromination. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the aldehyde (-CHO) group is a deactivating meta-director. In the case of 2-hydroxybenzaldehyde (salicylaldehyde), the powerful directing effect of the hydroxyl group dominates, leading to bromination at positions ortho and para to it (positions 3 and 5). Indeed, the synthesis of 3,5-dibromo-2-hydroxybenzaldehyde is well-documented researchgate.net.

Achieving the 3,4-dibromo substitution pattern on a 2-hydroxybenzaldehyde scaffold is regiochemically challenging. A plausible strategy involves a multi-step bromination sequence starting with a monosubstituted precursor. For instance, the bromination of 3-hydroxybenzaldehyde (B18108) is known to produce a mixture of regioisomers, underscoring the complexities in controlling the reaction outcome researchgate.netlookchem.com.

To synthesize the target compound, this compound, a potential pathway would involve the controlled bromination of a suitable precursor like 3-bromo-2-hydroxybenzaldehyde (B158676) or 4-bromo-2-hydroxybenzaldehyde. The existing substituents would guide the incoming electrophile.

Starting from 3-bromo-2-hydroxybenzaldehyde: The hydroxyl group would strongly direct the second bromine to position 5, while the deactivating aldehyde and bromo groups would have a lesser influence. This would likely yield 3,5-dibromo-2-hydroxybenzaldehyde as the major product.

Starting from 4-bromo-2-hydroxybenzaldehyde: The hydroxyl group directs ortho and para. The para position is blocked by the bromo group. The two ortho positions are 3 and 5. The electronic and steric environment would determine the final substitution pattern.

Computational methods and theoretical analyses are often employed to predict the positional selectivity in electrophilic aromatic brominations, which can guide the choice of starting materials and reaction conditions nih.govumass.edu.

Table 1: Regioselectivity in the Bromination of Substituted Phenols

| Starting Material | Brominating Agent | Product(s) | Reference |

|---|---|---|---|

| 3-Hydroxybenzaldehyde | Br₂ in CHCl₃ | Mixture of 2-bromo-5-hydroxybenzaldehyde (B121625) and 4-bromo-3-hydroxybenzaldehyde | lookchem.com |

| p-Cresol | Br₂ | 2,6-Dibromo-p-cresol | google.com |

Given the challenges in controlling regioselectivity during bromination, alternative routes starting from pre-functionalized precursors are often more viable.

One such strategy is the formylation of a dibrominated phenol (B47542) . For example, 3,4-dibromophenol (B166983) could be subjected to a formylation reaction, such as the Reimer-Tiemann, Duff, or Vilsmeier-Haack reaction, to introduce the aldehyde group. The regiochemical outcome of the formylation would depend on the specific reaction conditions and the directing effects of the hydroxyl and bromo substituents. The synthesis of 3-bromo-2-hydroxybenzaldehyde from 2-bromophenol (B46759) using paraformaldehyde and magnesium dichloride demonstrates the feasibility of this approach nih.gov.

Another potential route involves the oxidation of a corresponding benzyl (B1604629) alcohol or the hydrolysis of a benzylidene diacetate . A process for producing 4-hydroxy-3,5-dibromobenzaldehyde starts with the bromination of p-cresol, followed by side-chain bromination and subsequent hydrolysis google.com. A similar multi-step transformation could be envisioned for the synthesis of this compound from an appropriately substituted cresol (B1669610) isomer.

The mechanism of electrophilic bromination proceeds through the formation of a positively charged intermediate known as an arenium ion or sigma complex umass.edu. The substituents on the aromatic ring affect the stability of this intermediate. Activating groups (like -OH) stabilize the carbocation, particularly when the positive charge is delocalized onto the substituent-bearing carbon (ortho/para attack), thus accelerating the reaction and directing the substitution. Deactivating groups (like -CHO) destabilize the intermediate, slowing the reaction.

In formylation reactions like the Reimer-Tiemann reaction, the key intermediate is dichlorocarbene (B158193) (:CCl₂), which acts as the electrophile. The mechanism involves the electrophilic attack of the carbene on the activated phenoxide ring, followed by hydrolysis to yield the aldehyde. The regioselectivity is influenced by the formation of a complex between the phenoxide and the carbene.

Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. In the context of synthesizing this compound, several green strategies could be applied:

Use of Safer Brominating Agents: Replacing hazardous elemental bromine (Br₂) with solid, easier-to-handle N-bromosuccinimide (NBS) can improve safety nih.gov.

Catalytic Approaches: Employing recyclable catalysts, such as zeolites or magnetically separable nanocatalysts, can enhance efficiency and reduce waste nih.govjwent.net.

Green Solvents: Utilizing water or other environmentally benign solvents instead of chlorinated hydrocarbons like chloroform (B151607) or carbon tetrachloride can significantly reduce the environmental footprint of the synthesis researchgate.net.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. Multi-component reactions are often highlighted in this regard nih.govfrontiersin.org.

Utilization of this compound as a Key Synthetic Intermediate

The presence of three reactive functional groups—the hydroxyl, aldehyde, and two bromo groups—makes this compound a valuable and versatile building block in organic synthesis, particularly for constructing complex heterocyclic systems.

The aldehyde and hydroxyl groups on the this compound scaffold are perfectly positioned to participate in cyclization reactions to form various oxygen- and nitrogen-containing heterocycles. The bromine atoms can be retained in the final product, providing handles for subsequent cross-coupling reactions to build further molecular complexity.

4H-Chromenes: 4H-Chromene derivatives are commonly synthesized through the condensation of salicylaldehydes with various partners. A general and efficient method involves the one-pot reaction of a salicylaldehyde (B1680747), an active methylene (B1212753) compound (like malononitrile), and a third component, often catalyzed by a base or an acid jwent.netnih.govfrontiersin.org. By using this compound in these reactions, novel dibrominated 4H-chromene scaffolds can be readily accessed. For example, a base-mediated annulation with a suitable partner can lead to functionalized chromenes beilstein-journals.org.

Indoles: While there are numerous methods for indole (B1671886) synthesis, some routes can utilize aldehyde precursors organic-chemistry.org. For instance, a modified Pictet-Spengler reaction or related cyclizations could potentially employ a derivative of this compound to construct the indole framework nih.gov.

Quinolines: The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds, which can be generated in situ from an aldehyde and a ketone (Claisen-Schmidt condensation) in what is known as the Friedländer annulation or related syntheses iipseries.org. Alternatively, reactions of 2-aminobenzaldehydes with compounds containing an α-methylene group next to a carbonyl can yield quinolines nih.gov. Using this compound as the aldehyde component would lead to the formation of highly functionalized quinoline (B57606) derivatives bearing two bromine atoms, which are valuable for further synthetic elaboration mdpi.comrsc.orgrsc.orgkoreascience.kr.

Table 2: General Heterocycle Syntheses Applicable to this compound

| Heterocycle | General Reaction Type | Potential Reactants with this compound | Reference |

|---|---|---|---|

| 4H-Chromene | Multi-component reaction | Malononitrile, 1,3-Dicarbonyl compounds | jwent.netnih.gov |

| Indole | Fischer Indole Synthesis (modified) | Hydrazine (B178648) derivatives (after conversion of aldehyde) | organic-chemistry.org |

| Quinoline | Friedländer Synthesis | Ketones with α-hydrogens, Anilines | iipseries.orgrsc.org |

| Quinoline | Combes Synthesis | Anilines, β-Diketones (formed in situ) | iipseries.org |

Building Block for Complex Molecular Architecture Construction

The chemical scaffold of this compound, featuring a reactive aldehyde group positioned ortho to a hydroxyl group and flanked by bromine atoms on the aromatic ring, makes it a valuable and versatile building block in organic synthesis. These functional groups provide multiple reaction sites for constructing a wide array of more complex molecular architectures. The electron-withdrawing nature of the bromine atoms and the aldehyde group, combined with the electron-donating and chelating potential of the hydroxyl group, influences the reactivity and properties of the resulting molecules. Its utility is prominently demonstrated in the synthesis of Schiff bases, coumarins, and chalcones, which serve as foundational structures for various advanced materials and biologically relevant compounds.

Synthesis of Schiff Bases and Metal Complexes

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde. researchgate.netresearchgate.net this compound serves as the aldehyde precursor in these reactions. The general synthetic route involves reacting the aldehyde with a primary amine, often under reflux in a suitable solvent like ethanol (B145695). acs.org

The resulting Schiff base ligands, which incorporate the 3,4-dibromo-2-hydroxyphenyl moiety, are excellent chelating agents for a variety of metal ions. The presence of the phenolic oxygen and the imine nitrogen atoms allows for the formation of stable coordination complexes with transition metals. jmchemsci.comsbmu.ac.ir The synthesis of these metal complexes typically involves the reaction of the pre-synthesized Schiff base ligand with a metal salt (e.g., Cu(II), Co(II), Ni(II), Zn(II)) in an appropriate solvent. sbmu.ac.irnih.gov These multinuclear transition metal complexes are a subject of significant research due to their potential applications in catalysis and materials science. nih.gov

Synthesis of Coumarin (B35378) Derivatives

Coumarins, a class of benzopyran-2-one derivatives, can be synthesized using this compound as a starting material through various condensation reactions. The classical Perkin condensation is a widely used method for preparing 3-substituted coumarins. unica.it This reaction involves the condensation of a salicylaldehyde derivative with a carboxylic acid anhydride (B1165640) and its corresponding salt.

An alternative and efficient method for synthesizing 3-arylcoumarins from 2-hydroxybenzaldehydes involves their reaction with phenylacetic acid derivatives. nih.gov For instance, the reaction of a substituted salicylaldehyde with p-methoxyphenylacetic acid can yield the corresponding 3-arylcoumarin. unica.it The reaction conditions, including the choice of base, solvent, and temperature, can be optimized to achieve good yields. nih.gov The bromine substituents on the salicylaldehyde starting material are carried through to the final coumarin product, allowing for the synthesis of specifically halogenated coumarin derivatives. unica.it

Synthesis of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are another important class of compounds synthesized from this compound. nih.gov They are typically prepared via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of a substituted benzaldehyde (B42025) with an acetophenone (B1666503). mdpi.comufms.br In this context, this compound would react with a suitable acetophenone derivative. bioline.org.br

The general protocol for this synthesis involves dissolving the benzaldehyde and acetophenone in a solvent like ethanol, followed by the addition of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govmdpi.com The reaction mixture is typically stirred at room temperature or gently heated to completion. mdpi.combioline.org.br The resulting α,β-unsaturated ketone core of the chalcone is a versatile synthetic intermediate for accessing other heterocyclic systems. nih.gov

Table 1: Synthetic Pathways Utilizing this compound This table is interactive. Click on the headers to sort the data.

| Resulting Molecular Architecture | General Reaction Type | Key Reagents | Typical Reaction Conditions |

| Schiff Bases | Condensation | Primary Amines | Reflux in ethanol |

| Metal-Schiff Base Complexes | Chelation / Coordination | Metal Salts (e.g., CuCl₂, CoCl₂) | Reaction of ligand with metal salt in a solvent |

| 3-Arylcoumarins | Perkin Condensation | Phenylacetic Acids, Acetic Anhydride, Triethylamine | Heating at elevated temperatures (e.g., 120-140°C) |

| Chalcones | Claisen-Schmidt Condensation | Acetophenones, Base (e.g., NaOH, KOH) | Stirring in ethanol at room temperature or with gentle heating |

Elucidation of Reactivity and Reaction Mechanisms

Mechanistic Investigations of Aldehyde and Phenolic Hydroxyl Group Transformations

The aldehyde and phenolic hydroxyl groups are the primary sites of reactivity for condensation and related transformations. Their proximity and interaction are crucial to the compound's chemical profile.

The formation of Schiff bases, or azomethines, from 3,4-Dibromo-2-hydroxybenzaldehyde proceeds via a well-established condensation reaction with primary amines. tandfonline.com This reaction is fundamental in the synthesis of ligands for coordination chemistry and molecules with potential biological activity. tandfonline.comresearchgate.net The mechanism begins with the nucleophilic attack of the primary amine's nitrogen on the electrophilic carbonyl carbon of the aldehyde. This is often the rate-determining step and results in the formation of a transient tetrahedral intermediate known as a hemiaminal. youtube.commdpi.com

Following the initial addition, the hemiaminal undergoes acid- or base-catalyzed dehydration. The hydroxyl group of the hemiaminal is protonated (under acidic conditions), converting it into a good leaving group (water). youtube.com Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the final Schiff base product. semanticscholar.org The reaction is typically reversible and often driven to completion by removing the water formed, for instance, by azeotropic distillation. youtube.com The presence of the phenolic hydroxyl group can influence the reaction rate and stability of the resulting Schiff base through hydrogen bonding.

One study detailed the synthesis of a Schiff base, 2,4-dichloro-6-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-3-methylphenol, by reacting an aminophenol with 3,5-dibromo-2-hydroxybenzaldehyde, illustrating a typical condensation process. tandfonline.com

Table 1: Examples of Schiff Base Formation with Substituted Salicylaldehydes

| Aldehyde Reactant | Amine Reactant | Resulting Schiff Base (General Structure) | Reference |

| 3,5-Dibromo-2-hydroxybenzaldehyde | 6-Amino-2,4-dichloro-3-methylphenol | 2,4-Dichloro-6-[(3,5-dibromo-2-hydroxy-benzylidene)-amino]-3-methylphenol | tandfonline.com |

| 5-Bromo-2-hydroxybenzaldehyde | Aniline | N-(5-bromosalicylidene)aniline | researchgate.net |

| 3-Hydroxybenzaldehyde (B18108) | 4-Amino-3-hydroxybenzoic acid | 3-Hydroxy-4-(3-hydroxybenzylideneamino)benzoic acid | semanticscholar.org |

| Salicylaldehyde (B1680747) | Ethylenediamine | N,N'-Bis(salicylidene)ethylenediamine | jocpr.com |

Similar to Schiff base formation, this compound reacts with hydrazine (B178648) and its derivatives (such as acylhydrazides) to form hydrazones. mdpi.com These compounds are of significant interest due to their coordination ability and diverse biological activities, including antimicrobial and antitumor properties. researchgate.netnih.govnih.gov

The reaction mechanism is analogous to imine formation. It involves the nucleophilic addition of the terminal nitrogen atom of the hydrazine or hydrazide to the aldehyde's carbonyl carbon. mdpi.com This is followed by the elimination of a water molecule to form the characteristic C=N-N linkage of the hydrazone. nih.govnih.gov The reaction is generally carried out by refluxing the reactants in a suitable solvent like ethanol (B145695). analis.com.mybhu.ac.in

For instance, a new hydrazone compound, 3-bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone, was synthesized by reacting 3-bromo-2-hydroxybenzaldehyde (B158676) with 2-pyridinecarboxylic acid hydrazide, highlighting the straightforward nature of this condensation. researchgate.net

Table 2: Synthesis of Hydrazone Derivatives from Substituted Aldehydes

| Aldehyde Reactant | Hydrazine/Hydrazide Reactant | Resulting Hydrazone | Reference |

| 3-Bromo-2-hydroxybenzaldehyde | 2-Pyridinecarboxylic acid hydrazide | 3-Bromo-2-hydroxybenzaldehyde-2-pyridinecarboxylic acid hydrazone | researchgate.net |

| 2,4-Dihydroxybenzaldehyde | 2,4-Dihydroxybenzoic acid hydrazide | 2,4-Dihydroxy-N'-[(2,4-dihydroxyphenyl)methylidene]benzohydrazide | nih.gov |

| 3-Hydroxybenzaldehyde | Salicylhydrazide | N'-(3-hydroxybenzylidene)salicylhydrazide | analis.com.my |

| o-, m-, p-Bromobenzaldehyde | α-Benzilmonoxime hydrazone | Bromobenzaldehyde derivatives of α-Benzilmonoxime hydrazone | bhu.ac.in |

The presence of a hydroxyl group ortho to the aldehyde group in this compound allows for the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. acs.orgmdpi.com This interaction is a critical determinant of the molecule's conformation and reactivity.

This hydrogen bond locks the molecule into a planar conformation, holding the aldehyde group coplanar with the aromatic ring. This planarity enhances the electronic communication between the hydroxyl and aldehyde groups. The hydrogen bond also influences the chemical properties:

Carbonyl Reactivity : By withdrawing electron density from the carbonyl oxygen, the hydrogen bond increases the polarization of the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com

Phenolic Acidity : The hydrogen bond slightly decreases the acidity of the phenolic proton compared to a phenol (B47542) where such an interaction is absent, as the proton is stabilized by its interaction with the adjacent carbonyl oxygen.

Crystallographic studies of the related compound 3,5-Dibromo-2-hydroxybenzaldehyde confirm a layer packing structure influenced by intermolecular O-H···O hydrogen bonding, which, along with intramolecular forces, dictates the solid-state architecture. nih.govresearchgate.net

Electrophilic Aromatic Substitution Dynamics on the Dibrominated Phenol Ring

Further electrophilic aromatic substitution on the this compound ring is a complex process due to the competing directing effects of the existing substituents. The available positions for substitution are C-5 and C-6.

-OH group (at C-2) : This is a strongly activating, ortho, para-directing group. libretexts.orgbyjus.com It strongly activates the ortho position (C-3, blocked by Br) and the para position (C-6).

-CHO group (at C-1) : This is a deactivating, meta-directing group. It withdraws electron density from the ring, directing incoming electrophiles to the meta positions (C-3, blocked, and C-5).

-Br atoms (at C-3 and C-4) : These are deactivating via their inductive effect but are ortho, para-directing due to resonance. The Br at C-3 directs to C-2 (blocked), C-4 (blocked), and C-6. The Br at C-4 directs to C-3 (blocked) and C-5.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group of this compound is a key site for nucleophilic addition reactions. masterorganicchemistry.com The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org This intermediate is then typically protonated in a subsequent step to yield an alcohol product. libretexts.org

The reactivity of the carbonyl carbon is modulated by the electronic effects of the ring substituents:

Electron-withdrawing effects : The two bromine atoms and the aldehyde group itself are electron-withdrawing by induction, which increases the partial positive charge on the carbonyl carbon, making it more electrophilic.

Electron-donating effects : The phenolic hydroxyl group is electron-donating through resonance, which can partially counteract the withdrawing effects and slightly reduce the electrophilicity of the carbonyl carbon.

Intramolecular Hydrogen Bond : As mentioned, this hydrogen bond increases the C=O bond polarity, enhancing the carbon's electrophilicity.

Investigations into Biginelli Reaction Mechanisms Involving Related Aldehydes

The Biginelli reaction is a one-pot, three-component condensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable in medicinal chemistry. wikipedia.orgtaylorandfrancis.com The reaction typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335). taylorandfrancis.com

While specific studies on this compound in the Biginelli reaction are not prominent, the mechanism involving related substituted benzaldehydes is well-understood. The currently accepted mechanism, proposed by Kappe, suggests that the reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. illinois.edu This electrophilic iminium ion is the key intermediate.

The mechanism proceeds as follows:

Iminium Ion Formation : The aldehyde reacts with urea to form a hemiaminal, which then dehydrates to generate a highly reactive N-acyliminium ion. This is considered the rate-determining step. illinois.edu

Nucleophilic Addition : The enol form of the β-ketoester acts as a nucleophile and attacks the iminium ion.

Cyclization and Dehydration : The final step involves an intramolecular nucleophilic attack by the free amine group of the urea moiety onto the ester's carbonyl group, followed by dehydration to form the stable six-membered dihydropyrimidinone ring. wikipedia.org

For an aldehyde like this compound, the electron-withdrawing bromine atoms would enhance the electrophilicity of the carbonyl carbon, potentially facilitating the initial condensation with urea. However, the bulky and electron-donating ortho-hydroxyl group might introduce steric or electronic effects that could influence the reaction rate compared to unsubstituted benzaldehyde (B42025).

Table 3: Components of the Biginelli Reaction

| Aldehyde Component | β-Dicarbonyl Component | Urea/Thiourea Component | Product Type | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | 3,4-Dihydropyrimidin-2(1H)-one | wikipedia.orgtaylorandfrancis.com |

| Substituted Aryl Aldehyde | β-Ketoester | Thiourea | 3,4-Dihydropyrimidin-2(1H)-thione | taylorandfrancis.com |

| Benzaldehyde | Acetylacetone | Urea | Dihydropyrimidinone derivative | organic-chemistry.org |

Reaction Kinetics and Thermodynamic Studies of Key Transformations

Scientific investigation into the reactivity of substituted benzaldehydes is an active area of research. These studies often focus on understanding how different substituents on the benzene (B151609) ring influence the reaction rates and thermodynamic feasibility of various transformations. However, specific kinetic data such as rate constants, activation energies, and thermodynamic data like enthalpy and entropy of reaction for this compound have not been reported in the reviewed literature.

For context, research on related compounds, such as other brominated or substituted hydroxybenzaldehydes, does exist. For instance, studies on the thermodynamic properties of 3,5-dibromo-4-hydroxybenzaldehyde (B181551) have been conducted, focusing on aspects like solubility and mixing properties in various solvents. Similarly, kinetic studies have been performed on the oxidation and other reactions of different substituted benzaldehydes, providing insights into the general effects of halogen and hydroxyl substituents on reactivity. However, this information is not directly transferable to this compound due to the unique electronic and steric effects imparted by the specific substitution pattern of the bromine atoms and the hydroxyl group in this isomer.

Without specific experimental data, a quantitative analysis of the reaction kinetics and thermodynamics for this compound cannot be provided at this time. Further empirical research is required to elucidate these important aspects of its chemical behavior.

Derivatization and Analog Synthesis for Research Applications

Design and Synthesis of Schiff Base Derivatives of 3,4-Dibromo-2-hydroxybenzaldehyde

Schiff bases, characterized by the azomethine (-C=N-) group, are readily synthesized through the condensation reaction of a primary amine with an aldehyde. The aldehyde group of this compound provides a reactive site for the formation of these imine derivatives. The general synthesis strategy involves reacting the aldehyde with a variety of primary amines in a suitable solvent, often with acid or base catalysis, to yield the corresponding Schiff base.

The synthesis of Schiff bases from substituted benzaldehydes is a well-established method. mediresonline.org Typically, the reaction involves mixing the aldehyde and a primary amine in an alcohol, such as ethanol (B145695), and refluxing the mixture for a period of time. mediresonline.org The addition of a catalytic amount of acid, like glacial acetic acid, can facilitate the reaction. bhu.ac.in The resulting Schiff bases often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. mediresonline.orgbhu.ac.in The yields of these reactions can be quite high, with some reported yields exceeding 90%. mediresonline.org

The table below provides examples of Schiff base derivatives synthesized from various aldehydes, illustrating the general applicability of this synthetic route.

Table 1: Examples of Synthesized Schiff Base Derivatives

| Aldehyde Precursor | Amine Reactant | Resulting Schiff Base | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| Benzaldehyde (B42025) | p-Aminophenol | PC1 | 98.28 | 178-187 |

| Anisaldehyde | p-Aminophenol | PC2 | 95.7 | 183-191 |

| 4-Nitrobenzaldehyde | p-Aminophenol | PC3 | 91.6 | 160-164 |

| Cinnamaldehyde | p-Aminophenol | PC4 | 98 | 195-205 |

Data sourced from a study on the synthesis and antimicrobial evaluation of Schiff base derivatives. mediresonline.org

Synthesis and Exploration of Hydrazone Derivatives

Hydrazones, which contain the R1R2C=NNR3R4 structure, are another important class of derivatives accessible from this compound. These are typically formed by the condensation of the aldehyde with a hydrazine (B178648) or a substituted hydrazine. The reaction is analogous to Schiff base formation and is often carried out under similar conditions, such as refluxing in ethanol. epstem.netresearchgate.net

The synthesis of hydrazones can be achieved by reacting the aldehyde with a hydrazide, such as isonicotinic hydrazide, in an alcoholic solvent. epstem.net The reaction mixture is typically refluxed for several hours, and the resulting solid product is then isolated by filtration and purified. epstem.net The yields of these reactions can be influenced by the electronic nature of the substituents on the benzaldehyde ring. epstem.net

A study on the synthesis of hydrazone derivatives from various substituted aryl aldehydes and isonicotinylhydrazone reported excellent yields. epstem.net The structures of the synthesized compounds were confirmed using mass spectrometry and elemental analysis. epstem.net

Table 2: Synthesis of Hydrazone Derivatives from Isonicotinylhydrazone

| Aldehyde Reactant | Reaction Time (hours) |

|---|---|

| Various substituted aryl aldehydes | 2 to 20 |

Data extracted from a study on the synthesis and biological evaluation of hydrazone derivatives. epstem.net

Another approach involves the condensation of α-Benzilmonoxime hydrazone with bromobenzaldehyde derivatives in the presence of an acid catalyst. bhu.ac.in This reaction, when refluxed for several hours, yields the corresponding hydrazone derivatives. bhu.ac.in

Functionalization of the Phenolic Hydroxyl Group for Ether and Ester Analogs

The phenolic hydroxyl group of this compound offers a prime site for derivatization to form ether and ester analogs. These modifications can significantly alter the electronic and steric properties of the molecule.

Ether Synthesis: Ether analogs can be prepared through Williamson ether synthesis. This involves deprotonating the phenolic hydroxyl group with a suitable base, such as potassium carbonate, to form a phenoxide ion. The resulting phenoxide is then reacted with an alkyl halide (e.g., benzyl (B1604629) bromide) in a polar aprotic solvent like dimethylformamide (DMF) to yield the corresponding ether. lookchem.com

Ester Synthesis: Esterification of the phenolic hydroxyl group can be achieved by reacting it with an acid chloride or an acid anhydride (B1165640) in the presence of a base. This reaction introduces an acyl group to the oxygen atom of the phenol (B47542).

Modification of the Aldehyde Moiety

Beyond the formation of Schiff bases and hydrazones, the aldehyde group of this compound can undergo various other transformations.

One such modification is the Stobbe condensation, which can convert the aldehyde into a conjugated half-ester. lookchem.com This reaction typically uses a base like sodium methoxide (B1231860) and a succinic ester. lookchem.com The resulting half-ester can then be further manipulated, for instance, through cyclization reactions to form more complex structures like naphthalenes. lookchem.com

Exploration of Bromine Atom Reactivity and Substituent Effects on Chemical Properties

The two bromine atoms on the aromatic ring of this compound significantly influence its reactivity and the properties of its derivatives. The position and electron-withdrawing nature of the bromine atoms can affect the acidity of the phenolic hydroxyl group and the electrophilicity of the aldehyde's carbonyl carbon.

The substitution pattern on the salicylaldehyde (B1680747) ring has been shown to modulate the strength of intramolecular hydrogen bonding in its hydrazone derivatives. nih.gov Electron-withdrawing substituents, such as bromine, can impact the electronic properties of the molecule and, consequently, the characteristics of the hydrogen bonds formed. nih.gov

The bromination of related compounds, such as p-hydroxybenzaldehyde, can lead to the formation of by-products like 3,5-dibromo-4-hydroxybenzaldehyde (B181551), highlighting the influence of directing groups on electrophilic aromatic substitution. guidechem.com The presence of the hydroxyl and aldehyde groups on the ring directs the position of incoming electrophiles.

Advanced Spectroscopic and Diffraction Based Research Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 3,4-Dibromo-2-hydroxybenzaldehyde could be located in the searched scientific literature.

Vibrational Spectroscopy (FTIR, Raman) Applications in Molecular Fingerprinting and Hydrogen Bonding Analysis

No experimental FTIR or Raman spectra for this compound were found in the available research.

Mass Spectrometry for Reaction Monitoring and Product Identification (e.g., HRMS)

Specific experimental mass spectrometry or high-resolution mass spectrometry (HRMS) data for this compound is not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis (e.g., π-Stacking, Hydrogen Bonding)

There are no published X-ray crystallographic structures for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Complexation Studies

Experimental UV-Vis absorption spectra for this compound are not documented in the available scientific papers.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to determine the optimized geometry, vibrational frequencies, and electronic properties of benzaldehyde (B42025) derivatives. nih.govnih.govnih.gov

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's tendency to undergo electronic transitions. A smaller energy gap suggests that the molecule is more reactive. For similar compounds, the HOMO-LUMO energy gap has been calculated to understand charge transfer within the molecule. acadpubl.eu

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular bonding. nih.gov This analysis examines the interactions between filled and unfilled orbitals, quantifying their stabilization energies (E(2)). These interactions, such as those between lone pairs and antibonding orbitals, are key to understanding the molecule's stability and the nature of its chemical bonds. nih.govresearchgate.netresearchgate.net NBO analysis helps in understanding the delocalization of electron density from filled Lewis-type orbitals to unfilled non-Lewis orbitals, which is crucial for assessing molecular stability. wisc.eduwisc.edu

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.netpitt.edu These simulations can provide valuable insights into the conformational changes and intermolecular interactions of molecules like 3,4-Dibromo-2-hydroxybenzaldehyde in different environments. nih.govnih.gov By simulating the behavior of the molecule, researchers can understand how it interacts with other molecules, such as solvents or biological macromolecules. soton.ac.uk This is particularly important for understanding the behavior of the compound in complex systems.

Reaction Pathway Modeling and Transition State Characterization

Computational methods are used to model chemical reactions, identify transition states, and calculate activation energies. youtube.com This involves mapping the potential energy surface of a reaction to find the lowest energy path from reactants to products. researchgate.net For complex reactions, this can involve several steps and the characterization of multiple transition states. mdpi.comrsc.org These studies are essential for understanding the mechanisms of reactions involving this compound and for predicting their kinetics.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Bonding and Non-Covalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that allows for the analysis of chemical bonds and non-covalent interactions based on the topology of the electron density. researchgate.net QTAIM can be used to characterize the nature of bonding, such as the presence of intramolecular hydrogen bonds, and to quantify the strength of various interactions within the molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. acadpubl.euresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. nih.govacadpubl.eu This analysis is valuable for predicting how this compound will interact with other reagents. researchgate.netscilit.com

Applications in Coordination Chemistry Research

Synthesis and Characterization of Metal Complexes Utilizing 3,4-Dibromo-2-hydroxybenzaldehyde-Derived Ligands (e.g., Co(II), Cu(II), Cd(II), Ti, Zn)

The synthesis of metal complexes from this compound typically involves a two-step process. First, a Schiff base ligand is prepared through the condensation reaction of the aldehyde with a primary amine. This reaction creates an imine or azomethine group (-C=N-), which is crucial for coordination. The resulting Schiff base ligand is then reacted with a metal salt, such as those of cobalt(II), copper(II), cadmium(II), titanium(IV), or zinc(II), in a suitable solvent to yield the desired metal complex. jmchemsci.comsbmu.ac.irijcrt.org

These complexes are characterized using a suite of analytical and spectroscopic techniques to determine their structure and properties:

Elemental Analysis (CHN): Confirms the empirical formula and stoichiometry of the synthesized complexes. sbmu.ac.ir

Infrared (FT-IR) Spectroscopy: Identifies the coordination sites of the ligand. A shift in the frequency of the C=N (azomethine) band and the disappearance of the phenolic O-H band in the complex's spectrum compared to the free ligand indicate coordination through the imine nitrogen and the deprotonated phenolic oxygen. mdpi.com

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex and helps in proposing the geometry around the central metal ion. The spectra typically show bands corresponding to intra-ligand transitions and ligand-to-metal charge transfer (LMCT) transitions. mdpi.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C-NMR are used to characterize the ligand and can also provide insights into the structure of diamagnetic complexes like those of Zn(II) and Cd(II). jmchemsci.comresearchgate.net

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which reveals the number of unpaired electrons on the metal ion and helps in elucidating the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Co(II)). sbmu.ac.irhilarispublisher.com

Molar Conductance Measurements: These measurements in a suitable solvent indicate whether the complexes are electrolytic or non-electrolytic in nature. sbmu.ac.ir

Research on related bromo- and hydroxy-substituted benzaldehyde (B42025) derivatives has led to the synthesis of various metal complexes with distinct geometries.

Table 1: Examples of Metal Complexes Derived from Substituted 2-Hydroxybenzaldehydes and Their Characterized Geometries

| Metal Ion | Ligand Type (Derived from) | Proposed Geometry | References |

|---|---|---|---|

| Cu(II) | Schiff base from 2,4-dihydroxy benzaldehyde | Square-planar | sbmu.ac.ir |

| Ni(II) | Schiff base from 2,4-dihydroxy benzaldehyde | Square-planar | sbmu.ac.ir |

| Zn(II) | Schiff base from 2,4-dihydroxy benzaldehyde | Tetrahedral | sbmu.ac.irresearchgate.net |

| Co(II) | Schiff base from 2',4'-dihydroxyacetophenone | Octahedral | mdpi.com |

| Ti(IV) | 2,4-dihydroxybenzoic acid | Distorted Octahedral | researchgate.net |

| Cd(II) | 3-thiophene aldehyde thiosemicarbazone | Tetrahedral | researchgate.net |

Ligand Design Principles and Coordination Modes in Metal Complexes

Ligand design is a cornerstone of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and reactivity. Schiff bases derived from this compound are versatile ligands due to several key features:

Donor Atoms: The phenolic oxygen and the imine nitrogen are the primary coordination sites. ijcrt.orgmdpi.com Upon complexation, the phenolic proton is lost, and the oxygen atom binds to the metal ion.

Chelation: The formation of a stable five- or six-membered chelate ring involving the metal center, the phenolic oxygen, the imine nitrogen, and the connecting carbon atoms enhances the thermodynamic stability of the complex (the chelate effect).

Tunability: The properties of the ligand can be easily modified by changing the amine component used in the condensation reaction. Using diamines or amines with additional donor groups can lead to the formation of tri-, tetra-, or polydentate ligands, which can accommodate one or more metal centers, leading to mono- or polynuclear complexes. mdpi.comnih.gov

The coordination modes observed for these types of ligands are diverse. The ligand can act as a bidentate donor (O, N), coordinating to a single metal ion. sbmu.ac.ir If the amine precursor contains other functional groups, such as another hydroxyl or amino group, the resulting Schiff base can be tridentate (O, N, O) or tetradentate (O, N, N, O), wrapping around the metal ion to satisfy its coordination requirements. ijcrt.orgmdpi.comnih.gov The geometry of the final complex—such as tetrahedral, square planar, or octahedral—is determined by the coordination number of the metal ion and the steric and electronic properties of the ligand. sbmu.ac.irmdpi.comresearchgate.net For instance, Ti(IV) complexes with ligands derived from dihydroxybenzoic acid have been shown to adopt a distorted octahedral structure. researchgate.net Similarly, Cu(II) complexes with certain salicylaldehyde (B1680747) derivatives can exhibit square-planar or square pyramidal geometries. researchgate.netrsc.org

Research into Catalytic Activity of Metal Complexes

Metal complexes derived from substituted salicylaldehydes are actively researched for their catalytic properties, particularly in oxidation and polymerization reactions. The electronic environment created by the ligand around the metal center is crucial for its catalytic performance.

Oxidation Catalysis: Copper complexes have received significant attention as models for copper-containing enzymes like catechol oxidase and tyrosinase. nih.gov These enzymes catalyze the oxidation of catechols to quinones. Binuclear copper(II) complexes, where two copper ions are held in proximity by the ligand framework, are of particular interest for mimicking the active sites of these enzymes. nih.gov Research has also explored the use of cobalt and iron porphyrin complexes in the catalytic oxidation of various organic substrates, with the central metal ion playing a key role in the catalyst's activity and selectivity. mdpi.com

Polymerization Catalysis: Titanium(IV) complexes stabilized by derivatives of 2-hydroxyphenols have been investigated as catalysts for ethylene (B1197577) polymerization and copolymerization. researchgate.net When activated by appropriate co-catalysts, these complexes show moderate to high catalytic activity. researchgate.net The substituents on the ligand framework can influence the properties of the resulting polymer.

The presence of two electron-withdrawing bromine atoms on the aromatic ring of this compound would modulate the electron density at the metal center in its complexes. This electronic effect could potentially enhance the catalytic activity in certain reactions, making its derivative complexes interesting candidates for future catalytic studies.

Magnetic and Optical Properties Research of Coordination Compounds

The magnetic and optical properties of coordination compounds are intrinsically linked to their electronic structure and geometry.

Magnetic Properties The magnetic behavior of a transition metal complex is determined by the number of unpaired electrons in the metal's d-orbitals. libretexts.orglibretexts.org

Paramagnetism: Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. The magnitude of this attraction, measured as the magnetic moment, is directly related to the number of unpaired electrons. libretexts.orgnumberanalytics.com For example, most Cu(II) complexes (d⁹ configuration) are paramagnetic with one unpaired electron. libretexts.org

Diamagnetism: Complexes with no unpaired electrons are diamagnetic and are weakly repelled by a magnetic field. libretexts.orglibretexts.org This is common for d¹⁰ metal ions like Zn(II) and Cd(II). libretexts.org

Spin State: For metal ions like Co(II) (d⁷), the ligand field strength can determine whether the complex is "high-spin" (maximum number of unpaired electrons) or "low-spin" (minimum number of unpaired electrons), which significantly affects its magnetic moment. libretexts.orgnumberanalytics.com

The study of magnetic properties is a powerful tool for deducing the electronic configuration and stereochemistry of metal complexes.

Optical Properties The optical properties of these complexes are typically studied using UV-Visible absorption spectroscopy. The electronic spectra reveal important information about the bonding and structure of the compounds. mdpi.com

Intra-ligand Transitions: These are high-energy absorptions, usually in the UV region, corresponding to π → π* and n → π* transitions within the Schiff base ligand itself. mdpi.com

Charge-Transfer Transitions: Ligand-to-metal charge transfer (LMCT) bands are also common. These arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. The energy of these bands is sensitive to the nature of the metal and the ligand.

Luminescence and Nonlinear Optics: Derivatives of salicylaldehyde and their metal complexes have been investigated for their luminescent properties, which can be tuned by varying the substituents on the phenolic ring. researchgate.net Furthermore, organic cocrystals involving substituted hydroxybenzaldehydes have been studied for their potential as nonlinear optical (NLO) materials, which have applications in optoelectronics. mdpi.com

Exploration in Supramolecular Chemistry and Advanced Materials Research

Design of Supramolecular Assemblies Based on Hydrogen Bonding and π-Stacking Interactions

The molecular architecture of 3,4-Dibromo-2-hydroxybenzaldehyde and its derivatives is particularly conducive to the formation of supramolecular assemblies. These assemblies are primarily governed by a combination of hydrogen bonding and π-stacking interactions.

Detailed analysis of related structures, such as 3-Bromo-2-hydroxybenzaldehyde (B158676), reveals that the molecule is nearly planar and features a significant intramolecular O—H⋯O hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen atom. nih.govresearchgate.net This intramolecular interaction contributes to the planarity of the molecule. The packing of these molecules in a crystalline solid is then directed by weaker intermolecular forces. nih.govresearchgate.net Specifically, weak intermolecular C—H⋯Br interactions and offset face-to-face π-stacking are observed. nih.gov In the case of 3-Bromo-2-hydroxybenzaldehyde, this π-stacking results in chains of molecules running parallel to the crystallographic c-axis, with a centroid-to-centroid distance of 3.752 (1) Å. nih.gov

Similarly, in 3,5-Dibromo-2-hydroxybenzaldehyde, the crystal structure is characterized by a layered packing arrangement. researchgate.net This arrangement is facilitated by weak π–π stacking interactions, with centroid–centroid distances between adjacent aromatic rings measured at 4.040 (8) and 3.776 (7) Å. researchgate.net Furthermore, molecules within each layer are interconnected through intermolecular O—H⋯O hydrogen bonding and Br⋯Br interactions. researchgate.net The interplay of these various non-covalent forces, including C–H⋯O hydrogen bonds, C–H⋯π interactions, and halogen bonding, is critical in consolidating and reinforcing the formation of these multi-dimensional supramolecular networks. rsc.org The carbonyl group, in particular, is instrumental in generating diverse synthons through intermolecular C–H⋯O hydrogen bonds. rsc.org

The combination of hydrogen bonding and π–π stacking is a recurring theme in the self-assembly of related benzaldehyde (B42025) derivatives. nih.gov For instance, in some systems, these interactions lead to the formation of one-dimensional ladder-like structures in the solid state. nih.gov The strength of these interactions can be substantial, with dimerization energies influenced by both hydrogen bonds and π–π stacking involving the C=N group in Schiff base derivatives. nih.gov It is the cooperative effect of these interactions that facilitates the creation of highly ordered supramolecular architectures. rsc.org

Use as a Precursor in Polymer Chemistry Research (e.g., Fluorescent Imide and Polyimide Synthesis)

While direct research on the use of this compound in fluorescent imide and polyimide synthesis is not extensively documented in the provided results, its structural motifs are relevant to precursors used in polymer chemistry. Salicylaldehyde (B1680747) derivatives, a class to which this compound belongs, are known to be employed in the synthesis of various polymers. The aldehyde and hydroxyl functionalities provide reactive sites for polymerization reactions. For instance, polyimides are often synthesized from aromatic diamines and aromatic tetracarboxylic dianhydrides, and precursors containing aldehyde groups can be chemically modified to participate in such reactions.

Fabrication of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Research

The structural characteristics of this compound make it a potential building block, or precursor for building blocks, in the burgeoning fields of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). rsc.org These materials are crystalline porous solids with well-defined structures and have applications in gas storage, catalysis, and sensing.

COFs are constructed from organic building blocks linked by strong covalent bonds, resulting in porous and highly ordered two-dimensional or three-dimensional structures. nih.govnih.gov The synthesis of 3D COFs, in particular, has been a challenge due to the need for precise control over the formation of covalent bonds. nih.gov Salicylaldehyde-based units are valuable in COF synthesis. For example, tetrakis(3-formyl-4-hydroxylphenyl)methane, a salicylaldehyde-based unit, has been used in the synthesis of 3D COFs. nih.gov The aldehyde and hydroxyl groups can participate in condensation reactions to form the framework. The presence of bromine atoms on the this compound ring could offer sites for post-synthetic modification or influence the electronic properties of the resulting framework.

In the context of COFs, hydrogen bonding plays a crucial role in directing the assembly and enhancing the crystallinity of the framework. google.com Intralayer hydrogen bonding can rigidify the structure and confine the growth to a 2D plane, while interlayer hydrogen bonding can facilitate ordered stacking of the layers. google.com The functionalities present in this compound are well-suited to participate in such interactions.

Development of Sensors and Probes Based on Supramolecular Interactions

The development of chemical sensors and probes is an area where the principles of supramolecular chemistry are heavily applied. The ability of a molecule to selectively bind to an analyte through non-covalent interactions can be harnessed to produce a detectable signal, such as a change in fluorescence.

While specific research on this compound as a sensor is not detailed, related compounds like 3-Bromo-4-hydroxybenzaldehyde have been investigated as fluorescence probes. biosynth.com These probes can be used to detect the presence of specific functional groups. The sensing mechanism often relies on the interaction between the probe and the analyte, which can lead to changes in the electronic structure of the probe and, consequently, its photophysical properties. For instance, the quenching of luminescence in MOF-based sensors for nitroaromatic explosives is attributed to intermolecular electron transfer, a process facilitated by π–π stacking and hydrogen bonding between the sensor and the analyte. rsc.org The electron-withdrawing nature of the bromine atoms and the hydrogen-bonding capabilities of the hydroxyl and aldehyde groups in this compound suggest its potential utility in the design of new chemosensors.

Molecular Level Interactions in Biological Systems Research Mechanistic Focus

Mechanistic Studies of Molecular Recognition with Biomolecules

The molecular structure of 3,4-Dibromo-2-hydroxybenzaldehyde allows for a variety of non-covalent interactions that are fundamental to molecular recognition processes with biomolecules such as enzymes and proteins. These interactions are primarily governed by the presence of the hydroxyl and aldehyde functional groups, as well as the bromine substituents on the aromatic ring.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, a crucial feature for specific recognition by amino acid residues in a protein's binding site. For instance, it can form hydrogen bonds with the side chains of amino acids like serine, threonine, or tyrosine, or with the peptide backbone. The aldehyde group, with its carbonyl oxygen, is a potent hydrogen bond acceptor.

Furthermore, the aromatic ring itself can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. The bromine atoms, being electron-withdrawing, modulate the electron density of the aromatic ring, which can influence the strength and geometry of these stacking interactions. Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, may also play a role in the specific recognition of this compound by certain protein cavities.

Investigation of Binding Affinities and Molecular Docking Simulations for Target Interactions

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations provide insights into the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein.

In a theoretical study, the binding properties of several salicylaldehyde (B1680747) derivatives, including this compound, were evaluated. nih.gov The analysis of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties revealed that it has one hydrogen bond donor and two hydrogen bond acceptors. nih.gov The calculated topological polar surface area (TPSA) is 37.30 Ų, and it exhibits high gastrointestinal absorption. nih.gov Notably, the compound does not violate Lipinski's rule of five, suggesting favorable drug-like properties. nih.gov The bioavailability score for this compound is 0.55. nih.gov

Table 1: ADME Properties of this compound and Related Compounds nih.gov

| Derivative | HBD | HBA | MR | TPSA (Ų) | GI Absorption | BBB Permeant | Lipinski Violations | Bioavailability Score |

|---|---|---|---|---|---|---|---|---|

| This compound | 1 | 2 | 49.25 | 37.30 | High | Yes | 0 | 0.55 |

| 5-Bromo Salicylaldehyde | 1 | 2 | 41.55 | 37.30 | High | Yes | 0 | 0.55 |

| 5-Chloro Salicylaldehyde | 1 | 2 | 38.86 | 37.30 | High | Yes | 0 | 0.55 |

| 4-Bromo Salicylaldehyde | 1 | 2 | 41.55 | 37.30 | High | Yes | 0 | 0.55 |

| 3-Fluoro Salicylaldehyde | 1 | 3 | 33.81 | 37.30 | High | Yes | 0 | 0.55 |

HBD: Hydrogen Bond Donors, HBA: Hydrogen Bond Acceptors, MR: Molar Refractivity, TPSA: Topological Polar Surface Area, GI: Gastrointestinal, BBB: Blood-Brain Barrier

Molecular docking studies are instrumental in elucidating the specific interactions that contribute to the binding affinity. For related salicylaldehyde derivatives, docking studies have shown the importance of hydrogen bonding and hydrophobic interactions in their binding to various protein targets. These computational predictions are valuable for guiding the design of more potent and selective inhibitors or probes.

Chemical Probes and Labeling Research for Biological Systems

The reactivity of the aldehyde group in this compound makes it a candidate for use as a chemical probe in biological systems. Aldehydes can react with primary amines, such as the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form Schiff bases. This covalent modification can be used to label proteins for visualization or to study their function, without making therapeutic claims.

The inherent spectroscopic properties of the salicylaldehyde scaffold can also be exploited. For instance, some salicylaldehyde derivatives exhibit fluorescence, which can be modulated upon binding to a biological target. While specific studies on the use of this compound as a fluorescent probe are not detailed, the general principle is applicable. The introduction of bromine atoms can influence the photophysical properties, potentially leading to probes with useful characteristics for biological imaging. The development of such chemical tools is crucial for advancing our understanding of complex biological processes at the molecular level. nih.gov

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies and Catalytic Approaches

The synthesis of halogenated salicylaldehydes often faces challenges with selectivity and yield. For instance, the traditional bromination of p-hydroxybenzaldehyde can lead to the formation of dibromo by-products, complicating purification and reducing the efficiency of obtaining the desired monobromo product. guidechem.com A similar challenge exists in controlling the regioselective introduction of two bromine atoms onto the salicylaldehyde (B1680747) core.

Future research is expected to focus on emerging synthetic methodologies that offer greater control and efficiency. Key areas of development include:

Advanced Catalytic Systems: The development of novel catalysts for the direct and regioselective bromination of 2-hydroxybenzaldehyde could provide a more streamlined route to 3,4-Dibromo-2-hydroxybenzaldehyde. This could involve organocatalysis or transition-metal catalysis designed to direct the electrophilic substitution to the desired positions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. Applying flow chemistry to the bromination process could enhance safety, improve reaction selectivity by minimizing residence time, and allow for easier scalability.

Cross-Coupling Reactions: The two bromine atoms on the ring serve as versatile handles for subsequent modifications via catalytic cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Future work will likely explore the selective, sequential functionalization of the C-Br bonds at the 3- and 4-positions to build complex molecular architectures that are otherwise difficult to access.

Novel Applications in Interdisciplinary Research Fields (e.g., Optoelectronics, Nanoscience)

While salicylaldehyde and its derivatives are known for their utility in drug design and as ligands for metal complexes, the specific potential of this compound in advanced materials is an area ripe for investigation. researchgate.netresearchgate.net

Optoelectronics: Derivatives of salicylaldehydes are noted for their luminescent properties, which can be tuned by different substituents on the phenolic ring. researchgate.net The presence of heavy bromine atoms in this compound can enhance spin-orbit coupling. This photophysical phenomenon is highly desirable for applications in phosphorescent organic light-emitting diodes (OLEDs) and as photosensitizers. Future research could focus on synthesizing Schiff base or hydrazone derivatives and their metal complexes to create novel phosphorescent materials.

Nanoscience: The compound can be used as a functionalizing agent for nanoparticles. By anchoring this compound to the surface of metallic or semiconductor nanoparticles, researchers can impart new properties to the nanomaterial. The aldehyde group can be used for further bioconjugation, while the bromine atoms can serve as reactive sites for grafting other molecules, creating multifunctional nanosystems for sensing, catalysis, or targeted drug delivery.

Challenges and Opportunities in Dibrominated Salicylaldehyde Chemistry

The chemistry of dibrominated salicylaldehydes, while promising, comes with inherent challenges and significant opportunities.

Challenges:

Regiocontrol in Synthesis: A primary challenge is the selective synthesis of specific isomers like this compound without the co-formation of other dibrominated or polybrominated species. guidechem.com Achieving high purity requires sophisticated separation techniques or highly selective synthetic routes that are yet to be fully developed.

Sequential Functionalization: While the two different C-Br bonds present an opportunity for site-selective reactions, achieving this selectivity can be difficult. The electronic environments of the C3 and C4 positions are similar, and developing catalytic systems that can reliably distinguish between them is a significant synthetic hurdle.

Opportunities:

Complex Ligand Design: The compound is an excellent precursor for designing complex polydentate ligands. The aldehyde and hydroxyl groups can readily form a chelate ring with metal ions, while the bromine atoms can be functionalized to introduce additional coordinating sites, leading to novel catalysts or functional metal-organic frameworks (MOFs).

Medicinal Chemistry Scaffold: Salicylaldehyde derivatives are important in drug design. researchgate.net The dibrominated core can serve as a scaffold for developing new therapeutic agents. The bromine atoms can increase lipophilicity, potentially improving membrane permeability, and can form halogen bonds with biological targets, enhancing binding affinity.

Materials Science Building Block: The ability to functionalize the compound at three different points (aldehyde, hydroxyl, and two bromines) makes it a valuable building block for polymers and other advanced materials with tailored electronic, optical, or thermal properties.

Development of High-Throughput Screening Methodologies for Derivative Synthesis and Evaluation

High-throughput screening (HTS) has revolutionized the drug discovery process by enabling the rapid testing of thousands of compounds. upmbiomedicals.comnih.gov This approach can be adapted to accelerate the discovery of new derivatives of this compound with desired properties.

The development of HTS methodologies would involve a multi-step, automated process:

Automated Synthesis: Utilizing robotic liquid handlers and multi-well plates (e.g., 96- or 384-well formats), a library of derivatives can be synthesized in parallel. upmbiomedicals.com For example, this compound would be dispensed into each well, followed by the addition of a diverse set of reactants. Commercially available HTS kits, such as those for screening Suzuki-Miyaura or Buchwald-Hartwig amination reactions, could be employed to rapidly explore different coupling partners at the C-Br positions. sigmaaldrich.com

In-Situ Screening: The synthesized libraries can be directly screened for activity without the need for extensive purification, which is a major bottleneck in traditional discovery. nih.gov For biological targets, assays such as Differential Scanning Fluorimetry (DSF) or Microscale Thermophoresis (MST) can quickly identify binding events between the new derivatives and a target protein. nih.gov

Data Analysis: Automated data collection and analysis would rapidly identify "hits"—compounds that exhibit the desired activity. upmbiomedicals.com This allows researchers to quickly focus on the most promising chemical space for further optimization. unchainedlabs.com

A hypothetical HTS workflow for discovering enzyme inhibitors derived from this compound is outlined in the table below.

| Step | Action | Technology/Method | Purpose |

| 1. Library Generation | Parallel synthesis of imine derivatives in a 96-well plate. This compound is reacted with a library of 96 different primary amines. | Robotic liquid handlers, automated reaction blocks. | To rapidly create a chemically diverse library of potential inhibitors. |

| 2. Assay Preparation | The synthesized derivatives are transferred to an assay plate containing the target enzyme and a fluorogenic substrate. | Automated plate handlers. | To prepare for the activity screening. |

| 3. Screening | The fluorescence in each well is monitored over time. A decrease in the rate of fluorescence generation indicates enzyme inhibition. | Fluorometric plate reader. | To identify compounds that inhibit the target enzyme. albany.edu |

| 4. Hit Confirmation | Compounds showing significant inhibition ("hits") are re-synthesized on a larger scale and purified. Their inhibitory potency (e.g., IC₅₀) is determined. | Standard laboratory synthesis, HPLC purification. | To confirm the activity and rule out false positives from the initial screen. |

| 5. Cross-Validation | The binding affinity of confirmed hits to the target enzyme is measured using an orthogonal method. | Microscale Thermophoresis (MST) or Differential Scanning Fluorimetry (DSF). nih.gov | To validate that the observed inhibition is due to direct binding to the target. |

This HTS approach enables the systematic exploration of the chemical space around the this compound core, significantly accelerating the pace of discovery in medicinal chemistry and materials science.

Q & A

Q. What are the established synthetic routes for 3,4-Dibromo-2-hydroxybenzaldehyde?

Methodological Answer: A common approach involves bromination of a hydroxybenzaldehyde precursor. For example:

Bromination Protocol : Dissolve 3-hydroxybenzaldehyde in dichloromethane under inert atmosphere, cool to 0°C, and add liquid bromine dropwise. Monitor reaction completion via TLC.

Work-up : Neutralize the mixture with aqueous alkali, filter the precipitate, and purify via recrystallization using toluene. Adjust pH to isolate the product.

This method ensures regioselective dibromination at the 3,4-positions, confirmed by NMR and mass spectrometry .

Q. What spectroscopic methods are used to characterize this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify the aldehyde proton (δ ~9.8–10.2 ppm) and aromatic protons split by bromine substituents (δ ~7.0–8.0 ppm).

- ¹³C NMR : Confirm carbonyl carbon (δ ~190–195 ppm) and brominated aromatic carbons (δ ~110–135 ppm).

- IR Spectroscopy : Detect the aldehyde C=O stretch (~1680–1700 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹).

- Melting Point Analysis : Compare observed values with literature data (e.g., 130–135°C) to verify purity .

Q. What precautions are necessary when handling this compound in the laboratory?

Methodological Answer:

- PPE : Use nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Work in a fume hood to prevent inhalation of dust or vapors.

- Storage : Keep in a sealed container under inert gas (e.g., N₂) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and collect residues in chemical waste containers .

Advanced Research Questions

Q. How can X-ray crystallography be utilized to confirm the structure of this compound?

Methodological Answer:

- Crystal Growth : Dissolve the compound in ethanol/water (1:1), slowly evaporate at 25°C to obtain single crystals.

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to measure Bragg reflections.

- Structure Refinement : Process data with SHELX software (e.g., SHELXL for refinement, SHELXS for solution). Analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between aldehyde and hydroxyl groups) .

Q. What strategies are effective in resolving contradictory spectroscopic data for halogenated benzaldehydes?

Methodological Answer:

- Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations at B3LYP/6-311+G(d,p) level).

- Controlled Re-synthesis : Repeat reactions under standardized conditions (e.g., inert atmosphere, exact stoichiometry) to rule out side products.

- Advanced Techniques : Use High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation and X-ray diffraction for unambiguous structural assignment .

Q. How can researchers design experiments to investigate the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Ligand Synthesis : React this compound with transition metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water.

- Characterization :

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., d-d transitions in octahedral Cu²⁺ complexes).

- Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior in Fe³⁺ complexes.

- Cyclic Voltammetry : Study redox activity of metal-ligand complexes in non-aqueous solvents (e.g., DMF) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.